molecular formula C35H42O9 B016128 2-Deacetoxytaxinine B CAS No. 191547-12-3

2-Deacetoxytaxinine B

Cat. No. B016128
M. Wt: 606.7 g/mol
InChI Key: OBBKIKZFVSBXJQ-QJKHZRRKSA-N
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Description

2-Deacetoxytaxinine B is a taxane diterpenoid isolated from the stem bark of Taxus chinensis, along with several known taxane diterpenoids and diterpenolignan, brevitaxin. Its structure was elucidated using spectroscopic techniques, including 2D NMR spectroscopy, highlighting its significance within the realm of natural product chemistry and its potential as a lead compound for drug development (Liang, Huang, Gunatilaka, & Yang, 1998).

Synthesis Analysis

The synthesis and biological evaluation of derivatives from 2-deacetoxytaxinine J (DAT-J), closely related to 2-Deacetoxytaxinine B, have been studied. A library of DAT-J derivatives was synthesized and evaluated for their activity in reversing multidrug resistance in human mammary carcinoma cells, demonstrating the synthetic versatility and potential therapeutic significance of modifications on the 2-Deacetoxytaxinine B backbone (Botta et al., 2007).

Molecular Structure Analysis

The molecular structure of 2-Deacetoxytaxinine B, determined through comprehensive spectroscopic analysis, underpins its complex nature and biological relevance. The structure elucidation serves as a foundation for further synthetic modifications and biological evaluations aimed at exploring its pharmaceutical potential.

Chemical Reactions and Properties

A study on the highly regio- and stereospecific hydroxylation of the C-1 position of a 2-deacetoxytaxinine J derivative highlights the chemical reactivity and functionalization potential of the taxane skeleton. This specificity in chemical modification opens avenues for designing derivatives with enhanced biological activity or altered pharmacokinetic properties (Horiguchi, Cheng, & Oritani, 2000).

Physical Properties Analysis

While specific studies focusing solely on the physical properties of 2-Deacetoxytaxinine B were not identified, the general physical properties of taxane diterpenoids, such as solubility, melting point, and optical rotation, are crucial for their formulation and delivery as therapeutic agents. These characteristics are typically derived from detailed physicochemical studies following the compound's initial isolation and structural elucidation.

Chemical Properties Analysis

The chemical properties of 2-Deacetoxytaxinine B, including its reactivity, stability under various conditions, and its interactions with biological macromolecules, are essential for understanding its mechanism of action. The synthesis and in vitro evaluation of new taxoids derived from 2-deacetoxytaxinine J, for example, provide insight into the structure-activity relationships that govern the biological activities of these molecules (Botta et al., 2007).

Scientific Research Applications

  • Pharmaceutical Applications :

  • Nutraceutical Applications :

    • The study by Jing‐yu Liang et al. (1998) also suggests potential applications of 2-Deacetoxytaxinine B in the nutraceutical field, given its natural origin and bioactive properties (Liang et al., 1998).

Safety And Hazards

Future Directions

The future directions for the study and application of 2-Deacetoxytaxinine B are not explicitly mentioned in the search results. However, given its potent antiplatelet activity4, it may have potential therapeutic applications that warrant further research.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to scientific literature and databases.


properties

IUPAC Name

[(1R,3R,5S,7S,8S,9R,10R)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42O9/c1-19-26-16-25-17-27(39)20(2)31(34(25,6)7)32(42-22(4)37)33(43-23(5)38)35(26,8)29(41-21(3)36)18-28(19)44-30(40)15-14-24-12-10-9-11-13-24/h9-15,25-26,28-29,32-33H,1,16-18H2,2-8H3/b15-14+/t25-,26-,28+,29+,32-,33+,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBKIKZFVSBXJQ-QJKHZRRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC(C2(C)C)CC1=O)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@]3([C@H](C[C@@H](C2(C)C)CC1=O)C(=C)[C@H](C[C@@H]3OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346597
Record name 2-Deacetoxytaxinine B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Deacetoxytaxinine B

CAS RN

191547-12-3
Record name 2-Deacetoxytaxinine B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191547123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Deacetoxytaxinine B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
TB Shrestha, SKK Chetri, AH Banskota… - Journal of Natural …, 1997 - ACS Publications
… A new taxane derivative, 2-deacetoxytaxinine B (1), has been isolated from Taxus wallichiana, along with β-sitosterol, sciadopitysin, and methyl β-orcinolcarboxylate …
Number of citations: 17 0-pubs-acs-org.brum.beds.ac.uk
JY Liang, KS Huang, AAL Gunatilaka, L Yang - Phytochemistry, 1998 - Elsevier
… (Taxaceae) and in this paper we report the isolation of a new taxoid, 2-deacetoxytaxinine B (2), along with taxol (1), 10-deacetyltaxol, 1-deoxybaccatin V1, 2-deacetoxytaxinine J, …
BM Lange, CF Conner - Phytochemistry, 2021 - Elsevier
The pseudoalkaloid diterpene Taxol® (paclitaxel) emerged as a best-selling anti-cancer drug in the mid-1990s. The compound attracted considerable interest because of its unique …
SY Kim, HS Yun-Choi - Thrombosis Research, 2010 - Elsevier
Platelets are highly reactive components of the circulatory system. The cytoskeleton of a platelet is an important structure for platelet aggregation as stimulated by several agonists. An …
Y Tang, C Qian, L Zhao, C Wang, B Tang, X Peng… - Aquaculture, 2023 - Elsevier
… Some of metabolites with medicinal functions, such as 2-deacetoxytaxinine B, 3,19-dihydroxyurs-12-ene-23,28-dioic acid, crocin 3, (10E,15Z)-9,12,13-trihydroxyoctadeca-10,15-dienoic …
YF Wang, QW Shi, M Dong, H Kiyota, YC Gu… - Chemical …, 2011 - ACS Publications
Yews (Taxus spp., Taxaceae) are slow-growing evergreen, nonresinous gymnospermous shrubs commonly used for ornamental landscaping or as construction material to build arbors (…
Number of citations: 195 0-pubs-acs-org.brum.beds.ac.uk
P Hai, SZ Wen, Y Li, Y Gao, XJ Jiang… - Natural Products and …, 2014 - Springer
Three hitherto unknown taxane diterpenoids, namely baccatin VIII (1), baccatin IX (2), and baccatin X (3), along with 10 known analogues were isolated from an ethanolic extract of the …
NT Nguyen, AH Banskota, Y Tezuka, T Nobukawa… - Phytochemistry, 2003 - Elsevier
Two taxane-type diterpenes, 10β-acetoxy-2α,5α,7β,9α-tetrahydroxytaxa-4(20),11-dien-13-one and 2α-acetoxy-9α-benzoyloxy-5α,7β,10β,15-tetrahydroxy-11(15→1)- abeotaxa-4(20),11-…
M Ye, D Guo - … in Mass Spectrometry: An International Journal …, 2005 - Wiley Online Library
… Taxinine (3) and 2-deacetoxytaxinine B (4) are isomers, both yielding a [M+Na] + ion at m/z 629. Their MS/MS spectra were very similar, giving a base peak at m/z 481 corresponding to …
H Sharma, M Garg - Journal of integrative medicine, 2015 - Elsevier
Plants synthesize certain phytoconstituents for their protection, which, because they are not of primary need, are known as secondary metabolites. These secondary metabolites of plants…

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